[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-7-3-2-6-13(14)10-15-8-4-5-12(9-15)11-16/h2-3,6-7,12,16H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCUWMIONUKZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol typically involves the reaction of 2-methoxybenzyl chloride with piperidine, followed by reduction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have identified piperidine derivatives, including [1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol, as potential inhibitors of histone demethylases, particularly KDM2B. This inhibition is significant in cancer treatment as it may enhance the efficacy of existing cancer therapies and overcome resistance mechanisms. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer agents .
2. Neuropharmacological Effects
Piperidine derivatives are known for their neuroactive properties. Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to potential applications in treating neuropsychiatric disorders such as depression and anxiety .
Pharmacological Studies
1. Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of piperidine derivatives have revealed that modifications to the methoxyphenyl group significantly affect biological activity. The presence of the methoxy group enhances lipophilicity and receptor binding affinity, which are crucial for therapeutic efficacy .
2. Toxicological Assessments
Toxicological studies are essential to understanding the safety profile of this compound. Preliminary assessments indicate a favorable safety margin, but comprehensive studies are ongoing to evaluate its long-term effects and potential for adverse reactions .
Case Studies
1. Cancer Treatment Enhancement
A notable study demonstrated that combining this compound with standard chemotherapy agents resulted in synergistic effects, leading to improved survival rates in animal models of cancer. This finding underscores the compound's potential as an adjunct therapy in oncology .
2. Neuroprotective Properties
Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of [1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and properties:
*Calculated molecular weight based on formula C14H19NO2.
Key Observations:
- Substituent Effects: The 2-methoxybenzyl group in the target compound provides moderate lipophilicity compared to the 4-methylbenzyl analog .
- Hydroxymethyl Position : All analogs retain the hydroxymethyl group at the 3-position, critical for hydrogen bonding and solubility.
Physicochemical Properties
- Lipophilicity : The 2-methoxybenzyl group (logP ~1.5–2.0 estimated) balances hydrophobicity better than the polar thiazole substituent (logP ~1.8–2.3) .
- Hydrogen Bonding: The target compound has two H-bond donors (-OH, NH) and three acceptors (O-methoxy, O-hydroxyl, N-piperidine), similar to its analogs .
Biological Activity
The compound [1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure
The structure of this compound can be represented as follows:
1. Dopamine Receptor Affinity
Research has indicated that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D2 receptor. A study synthesized various derivatives to evaluate their binding affinities, with some showing Ki values as low as 54 nM, indicating strong interaction with the receptor . This suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
2. Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, certain derivatives demonstrated the ability to enhance caspase-3 activity significantly, which is a key marker of apoptosis . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance anticancer efficacy.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Study 1: Neuropharmacological Applications
A study focused on the neuropharmacological effects of piperidine derivatives found that they could modulate neurotransmitter systems effectively. The compound was shown to act as a selective agonist at serotonin receptors, which may contribute to mood regulation and anxiety reduction.
Case Study 2: Cancer Cell Line Studies
In a detailed evaluation of several piperidine derivatives, including this compound, researchers observed significant cytotoxic effects on MDA-MB-231 breast cancer cells. The study reported morphological changes indicative of apoptosis and cell cycle arrest at specific concentrations .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
